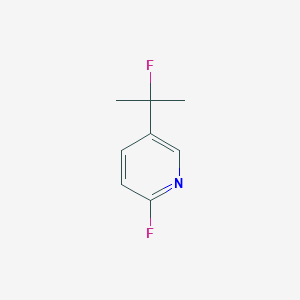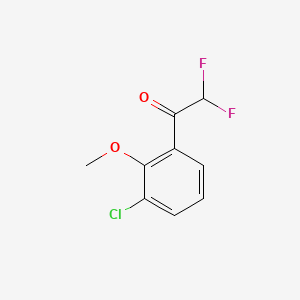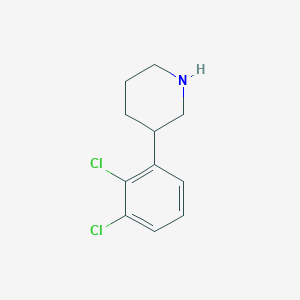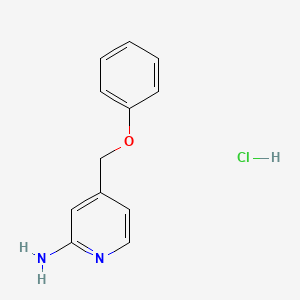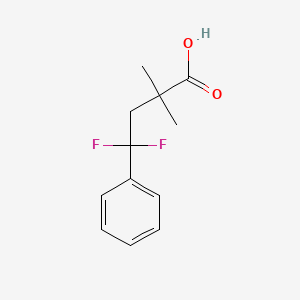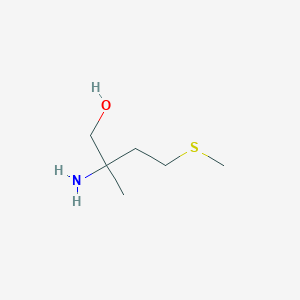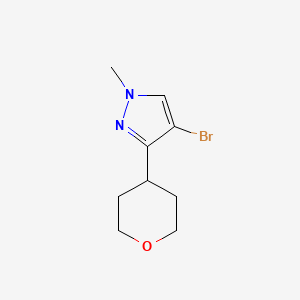
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom, a methyl group, and an oxan-4-yl group attached to the pyrazole ring, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Oxan-4-yl group attachment: This step may involve the reaction of the pyrazole with an appropriate oxan-4-yl precursor under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent systems, and reaction conditions that are scalable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, altering its oxidation state and functional groups.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1-methyl-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of an oxan-4-yl group.
4-chloro-1-methyl-3-(oxan-4-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the oxan-4-yl group and bromine atom may impart unique reactivity and properties to 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H13BrN2O |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
4-bromo-1-methyl-3-(oxan-4-yl)pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c1-12-6-8(10)9(11-12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3 |
Clé InChI |
LRDFXHBDJDCXPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2CCOCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


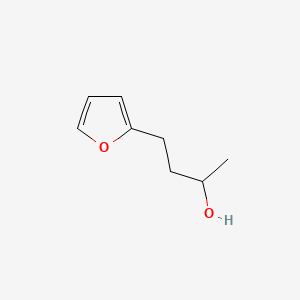


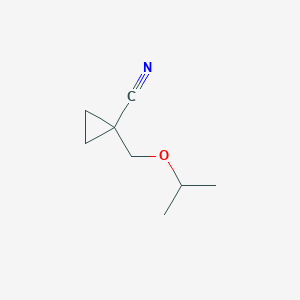
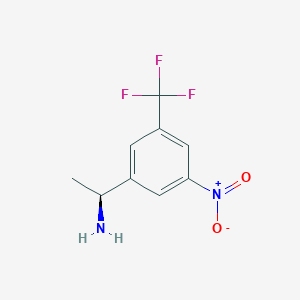
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

